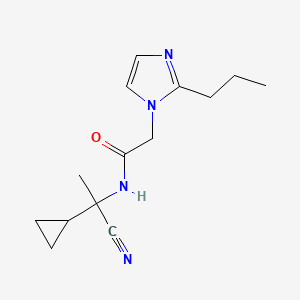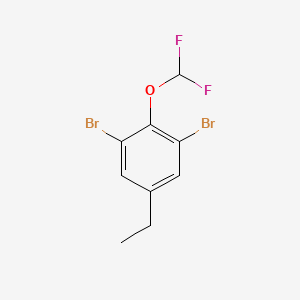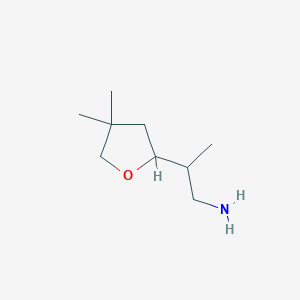
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C9H19NO It is characterized by the presence of an oxolane ring substituted with a dimethyl group and an amine group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine typically involves the following steps:
Formation of the Oxolane Ring: The initial step involves the cyclization of a suitable precursor to form the oxolane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Propyl Chain: The propyl chain with the amine group is attached through nucleophilic substitution reactions, often using alkyl halides and amines under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or secondary amines.
Applications De Recherche Scientifique
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,4-Dimethyloxolan-2-yl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.
2-(4,4-Dimethyloxolan-2-yl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.
2-(4,4-Dimethyloxolan-2-yl)propan-2-amine: Similar structure but with the amine group attached to the second carbon of the propyl chain.
Uniqueness
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an oxolane ring, dimethyl substitution, and propyl amine chain makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZXHGPEZPUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)
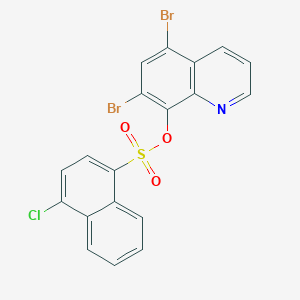
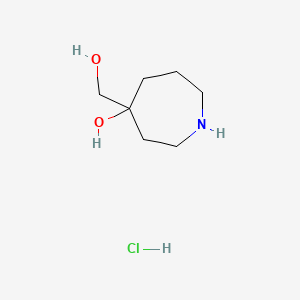
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/new.no-structure.jpg)


